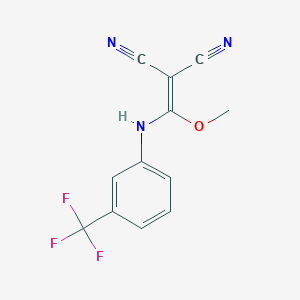
(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile (MTFMDC) is an organofluorine compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid that has a low vapor pressure and a high boiling point. It is a versatile chemical that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in various laboratory experiments.
作用机制
The mechanism of action of (Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of donating electrons to other molecules. This allows it to act as a catalyst in chemical reactions, as well as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile are not well understood. However, it has been suggested that the compound may have a toxic effect on certain organisms, including humans. In addition, it has been suggested that it may act as an endocrine disruptor, which could potentially have an adverse effect on the endocrine system.
实验室实验的优点和局限性
(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in various laboratory experiments. In addition, it is relatively non-toxic and has a low vapor pressure, which makes it suitable for use in a variety of laboratory settings. However, it also has some limitations. It is a highly volatile compound and is sensitive to light and heat, which can limit its use in some laboratory experiments.
未来方向
The potential applications of (Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile are still being explored. Some potential future directions include its use as a reagent in the synthesis of new pharmaceuticals, as a catalyst in the synthesis of fluorinated polymers, and as a solvent for the extraction of organic compounds from aqueous solutions. In addition, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of (Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile as an endocrine disruptor.
合成方法
(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile can be synthesized through a variety of methods. One method involves the reaction of trifluoromethyl phenyl amine with methylene chloride in the presence of anhydrous sodium sulfate and pyridine. This reaction yields a mixture of (Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile and trifluoromethyl phenyl amine. The (Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile can then be isolated through a simple distillation process.
科学研究应用
(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in various laboratory experiments. In addition, it has been used as a catalyst for the synthesis of various organic molecules, including pharmaceuticals and natural products. It has also been used in the synthesis of fluorinated polymers and as a solvent for the extraction of organic compounds from aqueous solutions.
属性
IUPAC Name |
2-[methoxy-[3-(trifluoromethyl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c1-19-11(8(6-16)7-17)18-10-4-2-3-9(5-10)12(13,14)15/h2-5,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYIWLMOBWZMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methoxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
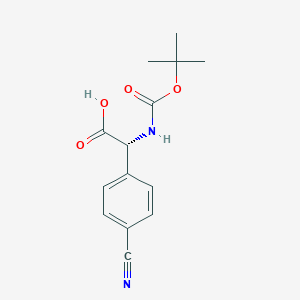
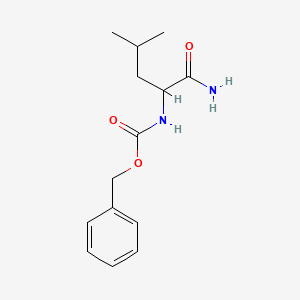
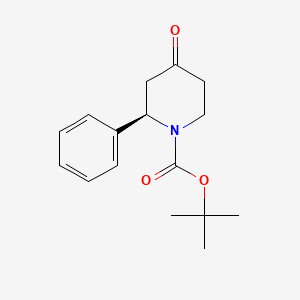



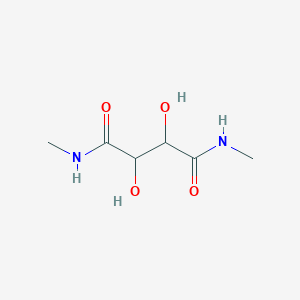
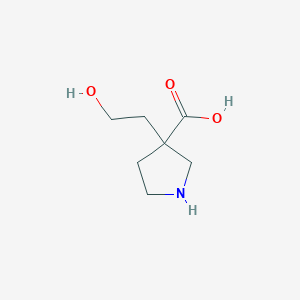
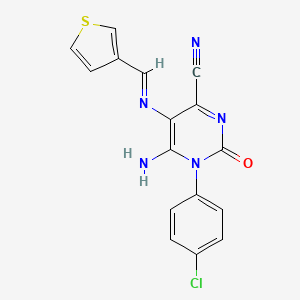
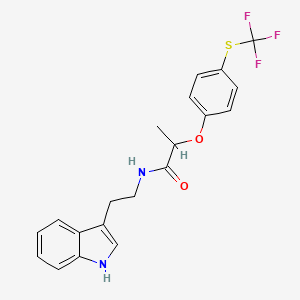
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)